molecular formula C20H22ClNOS B2519221 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one CAS No. 1705760-00-4

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2519221
CAS No.: 1705760-00-4
M. Wt: 359.91
InChI Key: QDYNRZXRWRACOF-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 7-phenyl groups can be done through nucleophilic substitution reactions.

    Final Assembly: The propan-1-one moiety can be introduced through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions could target the carbonyl group in the propan-1-one moiety.

    Substitution: The aromatic rings (3-chlorophenyl and 7-phenyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfur and nitrogen-containing heterocycles.

    Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or antimicrobial activities.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiazepane ring and aromatic substituents could play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(4-thiazolidinyl)propan-1-one: A related compound with a thiazolidine ring instead of a thiazepane ring.

    3-(3-Chlorophenyl)-1-(4-piperidinyl)propan-1-one: Contains a piperidine ring instead of a thiazepane ring.

Uniqueness

The presence of the thiazepane ring in 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one may confer unique chemical and biological properties compared to similar compounds with different heterocyclic rings. This could affect its reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNOS/c21-18-8-4-5-16(15-18)9-10-20(23)22-12-11-19(24-14-13-22)17-6-2-1-3-7-17/h1-8,15,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYNRZXRWRACOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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